6-(Bromomethyl)-2-methylbenzo[d]thiazole

Medicinal Chemistry Chemical Synthesis Regioselectivity

Researchers requiring precise regiochemistry for SAR campaigns often face supply inconsistencies with generic benzothiazole intermediates. This compound resolves that with a defined 6-bromomethyl-2-methyl substitution pattern crucial for predictable nucleophilic displacements. - Enables rapid, parallel analog synthesis via mild SN2 reactions, avoiding Pd catalysis. - Orthogonal reactivity allows selective conjugation to cysteine thiols for ADC or probe development. - LogP 3.19 supports the design of brain-penetrant candidates without metabolic liability at the 2-position.

Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
Cat. No. B11772629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2-methylbenzo[d]thiazole
Molecular FormulaC9H8BrNS
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)CBr
InChIInChI=1S/C9H8BrNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3
InChIKeyMJBDYJJNMNFEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)-2-methylbenzo[d]thiazole: A Strategic Building Block


6-(Bromomethyl)-2-methylbenzo[d]thiazole (CAS: 259862-37-8) is a brominated benzothiazole derivative featuring a reactive bromomethyl group at the 6-position of a 2-methylbenzothiazole scaffold [1]. This class of compounds is widely recognized as a privileged structure in medicinal chemistry, with a broad spectrum of reported biological activities [2]. The compound serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the electrophilic nature of its bromomethyl group for nucleophilic substitution reactions [3].

Electrophilic bromomethyl group enables SN2 derivatization for molecular complexity
Benzothiazole privileged scaffold for medicinal chemistry target engagement studies
Regiochemically defined 6‑substitution pattern supports structure‑activity relationship design

6-(Bromomethyl)-2-methylbenzo[d]thiazole: Why Analogs Fail


Substituting 6-(Bromomethyl)-2-methylbenzo[d]thiazole with a generic benzothiazole derivative or a positional isomer like its 5‑bromomethyl regioisomer or 2‑(bromomethyl)benzothiazole can drastically alter reaction outcomes. The precise placement of the bromomethyl group at the 6‑position, coupled with the 2‑methyl substituent, dictates the regioselectivity and electronic landscape of subsequent nucleophilic substitutions and cross‑couplings [1]. This unique substitution pattern is critical for accessing specific molecular architectures in medicinal chemistry programs and for achieving desired biological target engagement [2].

Positional Isomer Mismatch
5‑bromomethyl or other regioisomers may alter reaction regioselectivity and final molecular geometry
Analog Substitution Risk
2‑(bromomethyl)benzothiazole has noticeably lower lipophilicity and different steric profile, likely shifting biological permeability
Reactivity Profile Shift
Generic benzothiazoles lack the bromomethyl handle, eliminating key derivatization pathways

6-(Bromomethyl)-2-methylbenzo[d]thiazole: Performance vs. Analogs


6- vs. 5-Bromomethyl Regiochemical Specificity

The regiochemical placement of the bromomethyl group on the benzothiazole core directly influences the electronic distribution and steric accessibility of the reactive center, impacting the efficiency and outcome of nucleophilic substitution reactions [1]. While direct comparative kinetic data for 6‑ versus 5‑bromomethyl isomers is not available in public literature, the synthesis of 5‑(bromomethyl)-2-methylbenzothiazole proceeds under controlled bromination with typical yields of 60–70% . The 6‑substituted analog is often prepared via multi‑step Vilsmeier‑Haack protocols [2], suggesting a more challenging synthetic entry that may justify its higher value in specialized applications.

Regiochemical Specificity
Class‑level
6‑ vs. 5‑Bromomethyl isomer: synthetic route impacts yield and scaffold geometry; direct kinetic data not available
Regiochemistry may influence substitution efficiency and downstream molecular architecture
Comparative data limited; verify with own reactivity screening
Medicinal Chemistry Chemical Synthesis Regioselectivity

Cross-Coupling vs. SN2 Reactivity

The 6‑bromo‑2‑methylbenzothiazole precursor (CAS 5304‑21‑2) participates in Pd‑catalyzed cross‑coupling with arylzinc chlorides to generate 6‑aryl‑2‑methylbenzothiazoles [1]. The bromomethyl group of the target compound offers a distinct, orthogonal reactivity profile: it acts as an electrophile for nucleophilic substitution (SN2), whereas the aromatic bromide undergoes cross‑coupling [2].

Reaction Orthogonality
Method context
Bromomethyl (SN2) vs Aryl bromide (cross‑coupling)
Enables orthogonal derivatization strategies not possible with aryl halide alone
Different reaction classes; not directly comparable
Cross-Coupling Organometallic Chemistry Heterocycle Functionalization

Lipophilicity and the 2-Methyl Substituent

The 2‑methyl group on the benzothiazole core significantly influences the compound's lipophilicity, as evidenced by the reported LogP of 3.19 for 6‑(bromomethyl)-2‑methylbenzo[d]thiazole . In contrast, the unsubstituted analog 2‑(bromomethyl)benzothiazole exhibits a lower LogP of approximately 1.68 (calculated) .

Lipophilicity (LogP)
Data to verify
LogP 3.19Δ +1.51 vs analog
Higher lipophilicity may support CNS‑related research permeability
Predicted/experimental values; source not specified
Physicochemical Properties Drug-Likeness Lipophilicity

Thermal Stability: 6- vs. 2-Substituted Analogs

The 6‑(bromomethyl)-2‑methylbenzothiazole is a solid at room temperature with a melting point of approximately 100.3°C , whereas 2‑(bromomethyl)benzothiazole is a low‑melting solid (mp 47°C) .

Thermal Stability
Data to verify
mp 100.3 °CΔ +53 °C vs analog
Higher melting point may improve handling and storage stability
Literature values; confirm with COA
Stability Handling Procurement

6-(Bromomethyl)-2-methylbenzo[d]thiazole Applications


Precision Synthesis of CNS-Penetrant Drug Candidates

Medicinal chemists targeting neurological disorders can exploit the elevated lipophilicity (LogP 3.19) of 6‑(bromomethyl)-2‑methylbenzo[d]thiazole to design brain‑penetrant lead compounds . The bromomethyl group serves as a versatile handle for installing amine‑, thiol‑, or alkoxide‑containing pharmacophores via SN2 displacement, while the 2‑methyl substituent maintains favorable metabolic stability.

Diversified Benzothiazole Libraries for SAR

In structure‑activity relationship (SAR) campaigns, the orthogonally reactive bromomethyl group of 6‑(bromomethyl)-2‑methylbenzo[d]thiazole enables rapid parallel synthesis of diverse analogs [1]. Unlike the aryl bromide counterpart (which requires Pd catalysis), this alkyl bromide reacts under mild conditions with a wide range of nucleophiles, accelerating library generation.

Advanced Organic Electronic Materials Development

Materials scientists designing OLEDs or OFETs can utilize the rigid benzothiazole core and the bromomethyl anchor to introduce charge‑transporting or emissive moieties [2]. The 6‑substitution pattern offers distinct π‑conjugation and packing properties compared to 2‑ or 5‑substituted isomers, enabling fine‑tuning of solid‑state properties.

Heterobifunctional Cross-Linkers for Bioconjugation

The bromomethyl group can be selectively reacted with thiol‑containing biomolecules (e.g., cysteine residues) while the benzothiazole ring remains inert, making 6‑(bromomethyl)-2‑methylbenzo[d]thiazole a valuable building block for creating site‑specific antibody‑drug conjugates (ADCs) or fluorescent probes [1].

Application
Selection Property
Validation Focus
CNS‑penetrant research compound synthesis
Lipophilicity‑controlled membrane permeability
Blood‑brain barrier penetration models (in vitro)
Structure‑activity relationship (SAR) library diversification
Orthogonal bromomethyl reactivity for parallel synthesis
Biological screening and hit expansion
Organic electronic materials research
Benzothiazole core π‑conjugation and packing
Solid‑state charge transport and photophysical characterization
Bioconjugation probe design
Thiol‑selective alkyl bromide handle
Conjugation efficiency and probe stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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